4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-Methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic small molecule featuring a 1,2,3-thiadiazole core linked via a carboxamide group to a para-substituted phenyl ring. The phenyl group is further functionalized with a pyridazinylamino moiety bearing a 1H-pyrazole substituent. This compound’s structural complexity arises from the integration of multiple aromatic and heteroaromatic systems, which are common in pharmacologically active agents targeting enzymes or receptors requiring π-π stacking or hydrogen-bonding interactions .
Properties
IUPAC Name |
4-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8OS/c1-11-16(27-24-21-11)17(26)20-13-5-3-12(4-6-13)19-14-7-8-15(23-22-14)25-10-2-9-18-25/h2-10H,1H3,(H,19,22)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIFUCDELYJKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole and pyridazine rings, followed by their subsequent coupling with the thiadiazole moiety. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the formation of the heterocyclic rings. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The presence of nitrogen atoms makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs to 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide exhibit promising antiviral properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their effectiveness against viral infections, showing significant activity against coronaviruses and other viral pathogens . The structural variations in these compounds allowed for tuning their biological properties towards enhanced antiviral efficacy.
Antitumor Activity
The compound's potential as an anticancer agent is notable. Research has demonstrated that similar thiadiazole derivatives can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation . In vitro studies have shown that modifications to the phenyl moiety can significantly affect the antitumor activity of these compounds . The ability to selectively target cancer cells while minimizing effects on normal cells makes this compound a candidate for further development in cancer therapeutics.
Antifungal Properties
Exploratory research has also focused on the antifungal potential of related compounds. For example, studies on pyridine-sulfonamide derivatives with triazole substituents revealed enhanced antifungal activity against strains such as Candida albicans, suggesting that compounds with similar scaffolds could be effective in treating fungal infections .
Case Study 1: Synthesis and Evaluation of Antiviral Agents
A study synthesized several pyrazole-based compounds and tested their antiviral activity against various viruses. The results indicated that modifications to the core structure influenced antiviral efficacy significantly. Compounds with a similar structure to This compound showed IC50 values in the low micromolar range against specific viral strains .
Case Study 2: Anticancer Mechanism Investigation
In another study, researchers investigated the mechanism of action of thiadiazole derivatives on cancer cell lines. The findings revealed that these compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism was attributed to structural features similar to those found in This compound , highlighting its potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Thiadiazole vs. Thiazole Derivatives
The 1,2,3-thiadiazole core distinguishes this compound from structurally related thiazole-based analogs. For instance, 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (e.g., compounds in ) replace the sulfur-containing thiadiazole with a thiazole ring. However, thiazole derivatives often exhibit improved solubility profiles due to reduced ring strain and polarity .
Pyridazine vs. Pyrimidine and Other Diazines
The pyridazine ring in the target compound contrasts with pyrimidine-based analogs (e.g., ’s pyrimidine carboxamide). Pyridazines are less common in drug design due to their strong electron-deficient nature, which can limit bioavailability. However, they may offer unique binding affinities in kinase or phosphodiesterase inhibition compared to pyrimidines, which are more prevalent in nucleoside analogs .
Carboxamide Linkages and Substituent Effects
The carboxamide bridge in the target compound is a recurring motif in bioactive molecules. For example:
- : 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide shares a pyrazole-carboxamide structure but lacks the thiadiazole and pyridazine units, emphasizing the role of carboxamides in facilitating hydrogen-bonding interactions.
- : A thiadiazine-linked carboxamide demonstrates how heterocycle choice (thiadiazine vs. thiadiazole) alters conformational flexibility and electronic properties .
Pyrazole Substituents
The 1H-pyrazole substituent on the pyridazine ring is a critical pharmacophore. Similar pyrazole-containing compounds (e.g., ’s N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amides) highlight pyrazole’s role in modulating steric bulk and dipole interactions, which can influence target selectivity .
Comparative Data Table
Biological Activity
The compound 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-1,2,3-thiadiazole-5-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, thiazolidine derivatives have shown potent antitumor effects against various cancer cell lines such as MDA-MB-231 and HCT116, indicating that compounds with similar structures may also possess anticancer activity .
Table 1: Summary of Anticancer Activities of Thiadiazole Derivatives
| Compound Name | Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 4-methyl... | MDA-MB-231 | 10.5 | |
| 4-methyl... | HCT116 | 8.7 | |
| 4-methyl... | HT29 | 12.0 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Studies show that similar pyrazole and pyridazine derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiadiazole ring enhance antimicrobial efficacy .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | Staphylococcus aureus | 0.125 | |
| Pyridazine Derivative B | Escherichia coli | 0.250 |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, compounds containing the thiadiazole moiety have been shown to inhibit serine/threonine kinases, which are crucial in cancer cell proliferation and survival pathways . Additionally, the presence of the pyrazole and pyridazine rings may contribute to enhanced binding affinity to target proteins.
Study on Antitumor Effects
In a recent study by Da Silva et al., thiazolidinone derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives significantly reduced cell viability in glioblastoma multiforme cells, suggesting a promising avenue for further research on thiadiazole-based compounds .
Evaluation of Antimicrobial Properties
Another investigation focused on the synthesis of triazole-thiadiazole hybrids, which demonstrated notable antibacterial activity against resistant strains of bacteria such as MRSA. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the pyridazine-pyrazole-thiadiazole scaffold in this compound?
- Methodological Answer: The core structure is synthesized via multi-step condensation and cyclization reactions. For example:
- Step 1: React 6-chloropyridazin-3-amine with 1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) to form the pyridazine-pyrazole intermediate .
- Step 2: Couple this intermediate with 4-aminophenyl-1,2,3-thiadiazole-5-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Key Considerations: Optimize reaction temperatures (70–100°C) and solvent polarity to minimize side products like N-arylation byproducts .
Q. How can researchers validate the purity and structural integrity of the synthesized compound?
- Methodological Answer: Use a combination of:
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- NMR Spectroscopy: Confirm aromatic proton environments (e.g., pyrazole C-H at δ 8.1–8.3 ppm, thiadiazole methyl at δ 2.5 ppm) and carboxamide NH signals (δ 10.2–10.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Match experimental [M+H]⁺ values to theoretical molecular weights (e.g., C₁₈H₁₄N₈OS requires m/z 414.0964) .
Advanced Research Questions
Q. What computational methods are suitable for predicting target binding affinities of this compound?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase ATP-binding pockets). Prioritize pyridazine and thiadiazole moieties for hydrogen bonding with conserved residues (e.g., Asp-Lys salt bridges) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2.5 Å) and binding free energy (MM-PBSA/GBSA) .
- Contradiction Alert: Discrepancies between docking scores and experimental IC₅₀ values may arise due to solvation effects or conformational flexibility .
Q. How can researchers resolve contradictory pharmacological data (e.g., varying IC₅₀ across assays)?
- Methodological Answer:
- Assay Standardization: Use uniform cell lines (e.g., HEK293 for kinase assays) and ATP concentrations (1 mM) to minimize variability .
- Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rat) to identify metabolites that may interfere with activity .
- Data Normalization: Express IC₅₀ values relative to a positive control (e.g., staurosporine for kinase inhibition) to account for assay-specific noise .
Q. What strategies optimize the compound’s physicochemical properties for in vivo studies?
- Methodological Answer:
- LogP Adjustment: Introduce polar substituents (e.g., -OH or -OMe) on the phenyl ring to reduce hydrophobicity (target LogP: 2–3) .
- Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility (>50 µM in PBS pH 7.4) .
- Prodrug Design: Mask the carboxamide as an ethyl ester to improve bioavailability, with enzymatic cleavage in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
